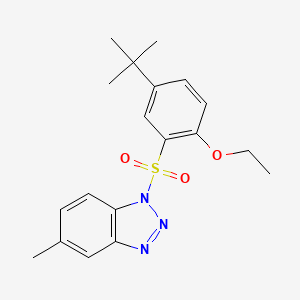
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole, also known as TBSMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of benzotriazole derivatives and is widely used in various fields, including medicinal chemistry, material science, and photochemistry.
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole is not fully understood, but it is believed to act as a photo-initiator and a photo-protecting agent. Upon exposure to UV light, this compound undergoes a photochemical reaction, which leads to the formation of reactive intermediates. These intermediates can initiate polymerization reactions or protect amino acids and peptides from UV-induced damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound derivatives possess anti-inflammatory, anti-tumor, and anti-viral activities, which suggests that they may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole has several advantages and limitations for lab experiments. One of the main advantages is that it is easy to synthesize and purify. Additionally, this compound is stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations of this compound is that it is sensitive to UV light and can undergo photochemical reactions even at low intensities. This can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole. One of the potential applications of this compound is in the development of photo-polymerizable materials for 3D printing. Additionally, this compound derivatives may have potential therapeutic applications, and further research is needed to explore their anti-inflammatory, anti-tumor, and anti-viral activities. Finally, the mechanism of action of this compound needs to be further studied to fully understand its potential applications.
Synthesemethoden
The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole involves the reaction of 5-methylbenzotriazole with tert-butyl ethyl ketone and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base and a catalyst, which leads to the formation of this compound. The yield of this reaction is approximately 70-80%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole has found numerous applications in scientific research, including medicinal chemistry, material science, and photochemistry. In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceutical compounds. It has been reported that this compound derivatives possess anti-inflammatory, anti-tumor, and anti-viral activities, which makes them potential candidates for drug development.
In material science, this compound is used as a photo-initiator for the synthesis of polymer materials. It has been reported that this compound can initiate the polymerization of acrylic monomers upon exposure to UV light, which makes it a useful tool for the development of photo-polymerizable materials.
In photochemistry, this compound is used as a photo-protecting agent for the protection of amino acids and peptides. It has been reported that this compound can efficiently protect amino acids and peptides from UV-induced damage, which makes it a useful tool for the synthesis of peptide-based drugs.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-6-25-17-10-8-14(19(3,4)5)12-18(17)26(23,24)22-16-9-7-13(2)11-15(16)20-21-22/h7-12H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPZHXGHEKOKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

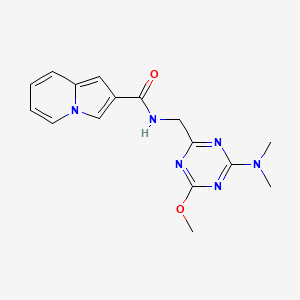
![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)
![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)
![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)
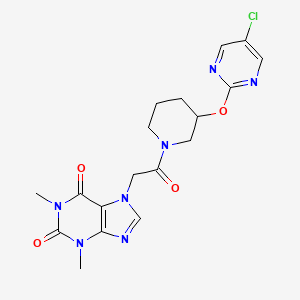
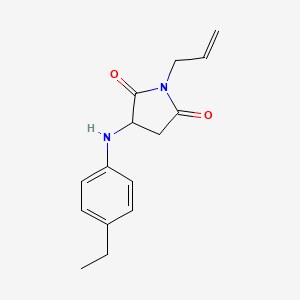
![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)
![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)
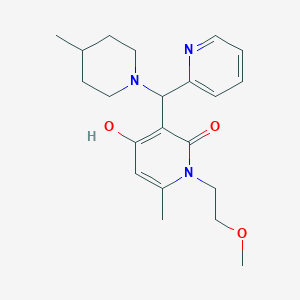
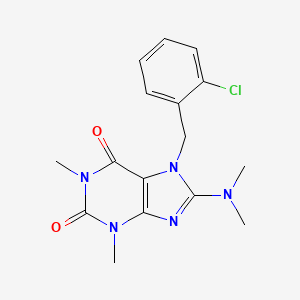
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)